8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQXYDFBJLOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methanesulfonyl 1,2,3,4 Tetrahydroquinoline and Analogues
Strategies for the Construction of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is a privileged structural motif found in numerous biologically active compounds, prompting the development of a wide array of synthetic methods for its construction. These strategies range from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches, including methods for controlling stereochemistry.
Cyclization Reactions in Tetrahydroquinoline Synthesis
Cyclization reactions represent a fundamental approach to constructing the tetrahydroquinoline framework, often involving the formation of the heterocyclic ring from a pre-functionalized acyclic precursor.
One prominent method is reductive cyclization . For instance, 2-nitrochalcones can be converted to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. nih.gov This process involves the simultaneous reduction of the nitro group and the carbon-carbon double bond, followed by intramolecular cyclization. The choice of solvent can be crucial in achieving high yields and selectivity. nih.gov
Another powerful strategy is the aza-Diels-Alder reaction , a type of pericyclic reaction that forms the six-membered nitrogen-containing ring in a single step. This reaction can be promoted by various catalysts, including Lewis acids, and can be performed in a three-component fashion, reacting an aldehyde, an amine, and an activated alkene. researchgate.netresearchgate.netdntb.gov.ua Fluorinated alcohols have also been shown to promote imino-Diels-Alder reactions to afford tetrahydroquinolines under mild and neutral conditions. researchgate.net The intramolecular variant of this reaction allows for the formation of fused tetrahydroquinoline systems with high stereoselectivity. thieme-connect.com
Domino reactions , also known as tandem or cascade reactions, offer an efficient route to complex tetrahydroquinolines by combining multiple transformations in a single operation without the isolation of intermediates. nih.govacs.orgresearchgate.net These sequences can involve a variety of reaction types, including reduction, nucleophilic aromatic substitution (SNAr), and acid-catalyzed ring closures. nih.govresearchgate.net For example, a domino reductive amination-SNAr sequence has been utilized for the preparation of tetrahydroquinolines. researchgate.net
Metal-Catalyzed Approaches for Tetrahydroquinoline Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of tetrahydroquinolines, enabling novel bond formations and offering high efficiency and selectivity.
Palladium-catalyzed reactions are widely employed. One approach involves the intramolecular α-arylation of β-amino esters, where a carbon-carbon bond is formed to close the tetrahydroisoquinoline ring system, a close analogue of tetrahydroquinoline. mdpi.com Palladium catalysts are also used in annulation reactions, for instance, the [4+2] annulation of propargyl carbonates with malonate-tethered anilines to yield tetrahydroquinolines. researchgate.net Furthermore, palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds provide a direct entry to the tetrahydroquinoline skeleton. acs.org
Gold-catalyzed synthesis of quinolines, which can be subsequently reduced to tetrahydroquinolines, has also been extensively developed. rsc.orgresearchgate.net Gold catalysts can facilitate tandem hydroamination/asymmetric transfer hydrogenation reactions to provide tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org Gold-catalyzed cascade reactions, such as the ring-opening–intramolecular hydroarylation of 2-alkynylazetidines, also offer a route to this scaffold. researchgate.net
Iron-catalyzed methods provide a more sustainable and cost-effective alternative. For example, an iron-catalyzed dehydrogenative [4+2] cycloaddition of tertiary anilines and enamides has been developed for the synthesis of tetrahydroquinolines with amido-substituted quaternary carbon centers. acs.org Iron catalysis can also be used in tandem reactions, such as the alcohol substitution and hydroamination to construct the related tetrahydroisoquinoline core. nih.govnih.gov
| Catalyst | Reaction Type | Starting Materials | Product | Reference(s) |
| Palladium | Intramolecular α-arylation | β-(N-2-iodobenzyl)-amino ester | Tetrahydroisoquinoline | mdpi.com |
| Palladium | [4+2] Annulation | Propargyl carbonates, malonate-tethered anilines | Tetrahydroquinoline | researchgate.net |
| Gold | Tandem hydroamination/transfer hydrogenation | N-aryl propargylamines | Tetrahydroquinoline | organic-chemistry.org |
| Iron | Dehydrogenative [4+2] cycloaddition | Tertiary anilines, enamides | Tetrahydroquinoline | acs.org |
Multicomponent Reaction (MCR) Strategies for Tetrahydroquinoline Frameworks
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Povarov reaction is a classic and versatile MCR for the synthesis of tetrahydroquinolines. ingentaconnect.comeurekaselect.comthieme-connect.comresearchgate.net
This reaction typically involves the acid-catalyzed [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene. researchgate.net The three components are an aniline, an aldehyde, and an activated alkene. eurekaselect.com The reaction can be catalyzed by various Lewis acids and Brønsted acids. ingentaconnect.comresearchgate.net The Povarov reaction allows for the rapid assembly of complex and diverse tetrahydroquinoline libraries from simple and readily available starting materials. ingentaconnect.comeurekaselect.com A domino Povarov reaction using in situ generated β-enamino esters as dienophiles has also been developed. beilstein-journals.org
Stereoselective Synthesis of Tetrahydroquinoline Derivatives
The development of stereoselective methods for the synthesis of tetrahydroquinolines is of great importance due to the prevalence of chiral tetrahydroquinoline motifs in pharmaceuticals.
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of tetrahydroquinolines. acs.orgnih.govthieme-connect.comthieme-connect.comacs.org Chiral organocatalysts, such as cinchona alkaloid derivatives, can catalyze the asymmetric [4+2] cycloannulation of ortho-aminophenyl p-quinone methides with alkenes to construct tetrahydroquinolines with three contiguous stereogenic centers in high yields, diastereoselectivities, and enantioselectivities. acs.orgnih.gov
Chiral phosphoric acids are particularly effective catalysts for the enantioselective synthesis of tetrahydroquinolines. nih.govacs.orgacs.orgbeilstein-journals.orgnih.gov They can catalyze the dehydrative cyclization of 2-aminochalcones to quinolines, which are then asymmetrically reduced in a one-pot fashion using the same catalyst and a Hantzsch ester as the hydrogen source to yield chiral tetrahydroquinolines with excellent enantioselectivities. acs.orgnih.gov Chiral phosphoric acids also catalyze the asymmetric transfer hydrogenation of 2-alkenyl quinolines, providing access to enantioenriched tetrahydroquinoline intermediates for the synthesis of natural products. nih.govacs.org
Metal-catalyzed asymmetric hydrogenation is another important approach. For example, iridium-catalyzed asymmetric hydrogenation of quinolines allows for the enantiodivergent synthesis of both enantiomers of chiral tetrahydroquinoline derivatives by simply adjusting the reaction solvent. acs.org
| Catalyst Type | Reaction | Key Features | Reference(s) |
| Organocatalyst (Cinchona alkaloid) | Asymmetric [4+2] cycloannulation | High yields, diastereoselectivities, and enantioselectivities | acs.orgnih.gov |
| Chiral Phosphoric Acid | Dehydrative cyclization/asymmetric reduction | One-pot synthesis, excellent enantioselectivities | acs.orgnih.gov |
| Iridium | Asymmetric hydrogenation | Enantiodivergent synthesis by solvent choice | acs.org |
Introduction of the Methanesulfonyl Group
Once the tetrahydroquinoline core is constructed, the final step in the synthesis of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is the introduction of the methanesulfonyl group at the nitrogen atom.
N-Sulfonylation Protocols for Tetrahydroquinolines
The most direct method for the introduction of a methanesulfonyl group onto the nitrogen of a tetrahydroquinoline is through N-sulfonylation. This reaction typically involves the treatment of the parent tetrahydroquinoline with methanesulfonyl chloride in the presence of a base.
A specific procedure for the synthesis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) has been reported. nih.gov In this method, 1,2,3,4-tetrahydroquinoline (B108954) is reacted with methanesulfonyl chloride in dichloromethane (B109758) at a low temperature, using triethylamine (B128534) as a base. The reaction proceeds smoothly to afford the desired N-sulfonylated product. This protocol is generally applicable to a wide range of secondary amines, including tetrahydroquinolines. shd-pub.org.rsnih.gov
The general reaction is as follows:
1,2,3,4-tetrahydroquinoline + Methanesulfonyl chloride --(Base)--> 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
The choice of base and solvent can be optimized to ensure high yields and purity of the final product. Common bases used for this transformation include triethylamine, pyridine (B92270), and potassium carbonate. The reaction is typically carried out in aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran.
Regioselective C-Sulfonylation on the Tetrahydroquinoline Scaffold
Direct C-H sulfonylation of the tetrahydroquinoline ring at the 8-position is a challenging endeavor due to the electronic properties of the bicyclic system. The nitrogen atom in the saturated heterocyclic ring is an activating group, directing electrophilic aromatic substitution primarily to the C6 and, to a lesser extent, the C8 position. However, achieving high regioselectivity for the C8 position over the more sterically accessible C6 position often requires specific directing groups or specialized catalytic systems.
Research into the direct C-H functionalization of quinolines, the aromatic precursors to tetrahydroquinolines, has shown that an amino group at the C8 position can act as a directing group. However, this directing effect often favors functionalization at the C5 and C7 positions. For instance, copper-catalyzed C-H sulfonylation of 8-aminoquinolines has been shown to proceed with high regioselectivity at the C5 position. This inherent preference for other positions makes the direct, regioselective sulfonylation of an unsubstituted tetrahydroquinoline at the C8 position a non-trivial synthetic problem that may necessitate the use of blocking groups or other advanced synthetic strategies.
Given these challenges, a more practical approach often involves the sulfonylation of a pre-functionalized quinoline (B57606) followed by the reduction of the heterocyclic ring.
Functional Group Interconversions for Sulfonyl Incorporation
A more versatile and widely applicable approach to the synthesis of this compound involves the transformation of a pre-existing functional group at the 8-position of the tetrahydroquinoline ring. This strategy allows for the circumvention of the regioselectivity issues associated with direct C-H functionalization. Two primary precursors for this approach are 8-amino-1,2,3,4-tetrahydroquinoline and 8-bromo-1,2,3,4-tetrahydroquinoline (B2839820).
Synthesis from 8-Amino-1,2,3,4-tetrahydroquinoline
The Sandmeyer reaction and its modern variations provide a reliable method for the conversion of an aromatic amino group into a sulfonyl chloride, which can then be readily transformed into the desired methanesulfonyl derivative. The synthetic sequence commences with the synthesis of 8-aminoquinoline, which can be achieved through the nitration of quinoline to yield 8-nitroquinoline, followed by reduction of the nitro group.
The subsequent reduction of the quinoline ring to a tetrahydroquinoline is a critical step. Various methods have been developed for the hydrogenation of quinolines, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as transfer hydrogenation. The choice of reducing agent and conditions is crucial to selectively reduce the pyridine ring without affecting other functional groups.
Once 8-amino-1,2,3,4-tetrahydroquinoline is obtained, it can be converted to the corresponding diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction. A modern approach for the synthesis of sulfonyl chlorides involves the use of a sulfur dioxide surrogate, such as 1,4-bis(sulfur dioxide)piperazine complex (DABSO), in the presence of a copper catalyst. nih.gov The resulting 1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride can then be reduced to the corresponding sulfinic acid and subsequently methylated, or directly reacted with a methylating agent to yield this compound.
Table 1: Proposed Synthetic Route via 8-Amino-1,2,3,4-tetrahydroquinoline
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Quinoline | HNO₃, H₂SO₄ | 8-Nitroquinoline |
| 2 | 8-Nitroquinoline | Fe, HCl or H₂, Pd/C | 8-Aminoquinoline |
| 3 | 8-Aminoquinoline | H₂, Pd/C or NaBH₄, BF₃·OEt₂ | 8-Amino-1,2,3,4-tetrahydroquinoline |
| 4 | 8-Amino-1,2,3,4-tetrahydroquinoline | 1. NaNO₂, HCl2. SO₂, CuCl | 1,2,3,4-Tetrahydroquinoline-8-sulfonyl chloride |
| 5 | 1,2,3,4-Tetrahydroquinoline-8-sulfonyl chloride | Na₂SO₃; then CH₃I | This compound |
Synthesis from 8-Bromo-1,2,3,4-tetrahydroquinoline
An alternative and often complementary route involves the use of 8-bromo-1,2,3,4-tetrahydroquinoline as a key intermediate. The synthesis of this precursor can be achieved by the bromination of quinoline, which can be directed to the 8-position under specific conditions, followed by the reduction of the heterocyclic ring.
With 8-bromo-1,2,3,4-tetrahydroquinoline in hand, the introduction of the methanesulfonyl group can be accomplished through palladium-catalyzed cross-coupling reactions. One such method is the palladium-catalyzed sulfinylation of aryl halides with sodium methanesulfinate (B1228633) (CH₃SO₂Na). This reaction provides a direct method to form the C-S bond. Subsequent oxidation of the resulting sulfinate would yield the target sulfone.
Another palladium-catalyzed approach involves the coupling of the aryl bromide with a sulfenate ester, followed by oxidation. These modern cross-coupling methodologies offer a high degree of functional group tolerance and are often conducted under mild reaction conditions.
Table 2: Proposed Synthetic Route via 8-Bromo-1,2,3,4-tetrahydroquinoline
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Quinoline | Br₂, appropriate solvent/catalyst | 8-Bromoquinoline |
| 2 | 8-Bromoquinoline | H₂, Pd/C or other reducing agents | 8-Bromo-1,2,3,4-tetrahydroquinoline |
| 3 | 8-Bromo-1,2,3,4-tetrahydroquinoline | CH₃SO₂Na, Pd catalyst, ligand | This compound |
Structural Characterization and Conformational Analysis
X-ray Crystallographic Analysis of Methanesulfonyl-Tetrahydroquinoline Derivatives
While a specific crystal structure for 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has not been reported, analysis of its positional isomer, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797), provides valuable information regarding the likely solid-state conformation and intermolecular interactions.
Solid-State Molecular Conformation and Ring Dynamics
The tetrahydroquinoline ring system in related structures, such as 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, typically adopts a half-chair conformation. researchgate.netnih.gov This conformation is the most stable arrangement for the six-membered heterocyclic ring, minimizing steric strain. It is therefore highly probable that the heterocyclic ring of this compound also exists in a half-chair conformation in the solid state.
The bond angle sum at the nitrogen atom in analogous sulfonamide-substituted tetrahydroquinolines provides insight into its geometry. For instance, in 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, this sum is 354.6°, indicating a trigonal pyramidal geometry that is slightly flattened towards planar. researchgate.netnih.gov A similar geometry would be expected for the nitrogen atom in the 8-methanesulfonyl derivative.
| Parameter | Predicted Value/Characteristic |
|---|---|
| Crystal System | Monoclinic (by analogy) |
| Space Group | P21/c (by analogy) |
| Conformation of Heterocyclic Ring | Half-chair |
Intermolecular Interactions and Crystal Packing Motifs
Given the presence of the electron-withdrawing methanesulfonyl group with its two oxygen atoms, it is highly probable that the crystal structure of this compound would also be stabilized by similar C-H···O hydrogen bonds. These interactions would likely involve hydrogen atoms from the aromatic and aliphatic portions of the molecule acting as donors and the sulfonyl oxygen atoms acting as acceptors.
Advanced Spectroscopic Analysis for Structural Features
Spectroscopic techniques are essential for elucidating the detailed structural features of this compound in various states.
Nuclear Magnetic Resonance Spectroscopy for Elucidating Chemical Environments
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl protons of the methanesulfonyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the 8-methanesulfonyl group. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) would appear in the upfield region, likely as complex multiplets due to spin-spin coupling. The methyl protons of the sulfonyl group would appear as a sharp singlet, further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom. The aromatic carbons would resonate in the downfield region (120-150 ppm). The carbons of the aliphatic portion of the tetrahydroquinoline ring would be found in the upfield region. The methyl carbon of the methanesulfonyl group would appear at the highest field. The position of the carbon atom attached to the sulfonyl group (C8) would be significantly influenced by the substituent.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| Aromatic C-S | - | 140 - 150 |
| CH₂ (ring) | 1.8 - 3.5 | 20 - 50 |
| NH | 3.5 - 5.0 | - |
| CH₃ (sulfonyl) | 2.8 - 3.2 | 40 - 45 |
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule.
The FTIR and Raman spectra of this compound would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group, which typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Other key vibrational modes would include the N-H stretching of the secondary amine in the tetrahydroquinoline ring, expected around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400 - 3300 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| SO₂ | Asymmetric Stretching | 1350 - 1300 |
| SO₂ | Symmetric Stretching | 1160 - 1120 |
| C-N | Stretching | 1350 - 1250 |
Preclinical Pharmacological Investigations and Biological Activity Profiling
In Vitro Cellular and Biochemical Activity Assessments
There is no specific information available in the scientific literature regarding the in vitro antibacterial activity of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline against any specific bacterial pathogens. While other derivatives, such as C-2 derivatized 8-sulfonamidoquinolines, have been evaluated for antibacterial properties, these findings cannot be extrapolated to the specific compound .
No studies detailing the antifungal or antiviral activity of this compound were identified. Research on related structures, such as N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and other chalcone (B49325) derivatives of tetrahydroquinoline, has shown some antifungal properties, but this is not specific to the requested molecule. conicet.gov.arresearchgate.netnih.govnih.govresearchgate.net
Specific data on the anti-mycobacterial or anti-parasitic efficacy of this compound is not present in the available literature. Studies have been conducted on different structural analogs, such as 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which showed some activity against parasites like Trypanosoma cruzi and Plasmodium falciparum. conicet.gov.arresearchgate.net Similarly, various 8-hydroxyquinolines have been investigated for anti-mycobacterial potential, but these are structurally distinct from the methanesulfonyl derivative. nih.govresearchgate.net
There are no direct studies investigating the anticancer potential or the specific modulatory effects on apoptotic pathways, such as Mcl-1 inhibition, for this compound.
However, research into closely related chemical classes provides context for potential areas of investigation. A study on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids identified this scaffold as a new chemotype for inhibiting Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein from the BCL-2 family. nih.gov Overexpression of Mcl-1 is linked to the progression of various human cancers and resistance to chemotherapy. nih.gov The study found that the nature of the sulfonyl group significantly influenced the inhibitory capability, suggesting that modifications to this part of the molecule are key to its activity. nih.gov This indicates that sulfonylated tetrahydroquinolines as a class are of interest for their potential as Mcl-1 inhibitors, though specific data for the 8-methanesulfonyl variant is absent.
Anticancer Potential and Mechanisms
Antiproliferative Activity in Cancer Cell Lines
The tetrahydroquinoline scaffold is a core structure in numerous compounds investigated for their anticancer properties. While direct studies on this compound are absent, research on other substituted tetrahydroquinolines demonstrates a range of antiproliferative effects across various cancer cell lines.
For instance, a series of novel 8-phenyltetrahydroquinolinone derivatives have been synthesized and evaluated for their cytotoxic effects. One of the most potent compounds, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, displayed significant cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov This activity was attributed to the induction of apoptosis. nih.gov
Furthermore, certain quinoline-8-sulfonamide (B86410) derivatives have been identified as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor metabolism. mdpi.com Inhibition of PKM2 by these compounds led to antiproliferative activity in a panel of cancer cell lines, suggesting a potential mechanism for anticancer action. mdpi.com
Additionally, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, a critical protein in cancer cell growth and survival. nih.gov One promising compound from this series demonstrated exceptional cytotoxicity against lung cancer cells at low doses, surpassing the activity of existing cancer drugs like Everolimus and 5-fluorouracil. nih.gov
The antiproliferative potential of related quinazoline (B50416)/phenylsulfonylfuroxan hybrids has also been explored. One such hybrid exhibited potent activity against H1975 and MGC-803 cancer cells, with IC50 values of 1.67 and 1.88 µM, respectively. cabidigitallibrary.org
Table 1: Antiproliferative Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | Data not specified |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | Data not specified |
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | H1975 (Lung) | 1.67 |
Cellular Signaling Pathway Interference
The mechanism of action for many anticancer tetrahydroquinoline derivatives involves interference with key cellular signaling pathways. For example, the cytotoxic effects of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one are linked to the induction of cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov
Similarly, a potent quinazoline/phenylsulfonylfuroxan hybrid was found to arrest the H1975 cell cycle in the G0/G1 phase and induce apoptosis. cabidigitallibrary.org Furthermore, this compound was shown to suppress the migration of H1975 cells, indicating a potential to inhibit metastasis. cabidigitallibrary.org
In the context of mTOR inhibition, morpholine-substituted tetrahydroquinoline derivatives are believed to exert their anticancer effects by blocking the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov
Enzyme Inhibition Kinetics and Specificity
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
While there is no specific data on the inhibition of Phenylethanolamine N-methyltransferase (PNMT) by this compound, studies on related tetrahydroisoquinoline derivatives have demonstrated potent PNMT inhibitory activity. For instance, a series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as PNMT inhibitors. nih.gov Compounds with an N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide displayed significant potency, with Ki values of 23 nM and 28 nM, respectively. nih.gov These findings suggest that the sulfonamide moiety can play a crucial role in the interaction with the PNMT active site.
Activity against Carbonic Anhydrase Isoforms
The sulfonamide group is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Although no studies have directly assessed the effect of this compound on CA isoforms, research on other sulfonamide-containing heterocyclic compounds provides valuable insights.
For example, a series of 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov Some of these derivatives showed potent inhibitory effects against hCA IX and hCA XIV at nanomolar concentrations, with a lower affinity for the ubiquitous hCA II isoform, indicating a degree of selectivity. nih.gov Similarly, tetrahydroquinazole-based secondary sulfonamides have been shown to be submicromolar inhibitors of the tumor-related hCA IX isoform. semanticscholar.org
Table 2: Carbonic Anhydrase Inhibition by a Tetrahydroquinazole-based Secondary Sulfonamide
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
|---|
Data from a study on tetrahydroquinazole-based secondary sulphonamides, not this compound. semanticscholar.org
DNA Gyrase Inhibition Studies
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a validated target for antibiotics. nih.govmdpi.com While there is no direct evidence of this compound inhibiting DNA gyrase, related compounds have shown significant activity.
A study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a potent inhibitor of Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM. nih.gov This highlights the potential of the 8-substituted quinoline (B57606) scaffold for targeting this bacterial enzyme. Additionally, isoquinoline (B145761) sulfonamides have been discovered as allosteric inhibitors of DNA gyrase, demonstrating activity against fluoroquinolone-resistant bacteria. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Key Structural Features for Biological Potency
No studies have been published that specifically elucidate the key structural features of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline required for biological potency.
Design, Synthesis, and Evaluation of Analogues and Homologues
There are no published reports on the design, synthesis, and biological evaluation of analogues and homologues of this compound.
Insights into Ligand-Target Binding Interactions
No experimental or computational studies have been reported that provide insights into the ligand-target binding interactions of this compound.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding ligand-receptor interactions and is widely applied in drug discovery to predict the binding mode and affinity of a small molecule within the active site of a target protein.
In the context of tetrahydroquinoline derivatives, molecular docking studies have been crucial in elucidating their potential mechanisms of action. For instance, docking simulations have been used to investigate novel tetrahydroisoquinoline-4-carboxylates as inhibitors of matrix-metalloproteinases (MMPs), which are implicated in cancer progression. nih.gov Similarly, studies on quinazoline (B50416) derivatives bearing sulfonamide moieties have used molecular docking to understand their binding preferences within the active site of anti-apoptotic proteins like Bcl-2, a key target in cancer therapy. mdpi.com
For a molecule like 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline, docking studies would typically involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant biological target. The methanesulfonyl group at the 8-position can act as a hydrogen bond acceptor, a key interaction feature that docking simulations can model. The tetrahydroquinoline core provides a rigid scaffold that can be positioned within a binding pocket to establish hydrophobic and van der Waals interactions. The results of such simulations are often scored based on the predicted binding energy, providing a rank-ordering of potential efficacy. For example, in a study of quinolinesulfonamide-triazole hybrids, molecular docking was used to identify a potential inhibitor of Rho-associated protein kinase (ROCK), with the lowest energy complex being used for further analysis. mdpi.com
A hypothetical molecular docking workflow for this compound against a kinase target is presented in the table below.
| Step | Description | Key Parameters |
| 1. Ligand Preparation | Generation of a 3D conformation of this compound, assignment of partial charges, and definition of rotatable bonds. | Energy minimization, charge assignment (e.g., Gasteiger charges). |
| 2. Receptor Preparation | Obtaining the crystal structure of the target protein (e.g., from the Protein Data Bank), removal of water molecules and co-ligands, addition of hydrogen atoms, and definition of the binding site. | PDB ID, definition of the grid box around the active site. |
| 3. Docking Simulation | Running the docking algorithm (e.g., AutoDock, Glide) to explore possible binding poses of the ligand within the receptor's active site. | Search algorithm (e.g., Lamarckian Genetic Algorithm), number of runs. |
| 4. Pose Analysis & Scoring | Analyzing the predicted binding poses, evaluating interactions (hydrogen bonds, hydrophobic contacts), and ranking poses based on a scoring function that estimates binding affinity (e.g., kcal/mol). | Binding energy, RMSD clustering, visual inspection of interactions. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is another cornerstone of computer-aided drug design (CADD) that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect. fiveable.me These models can then be used as 3D queries to screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active.
The tetrahydroquinoline scaffold has been effectively utilized in pharmacophore-based virtual screening campaigns. In one study, a structure-based pharmacophore model was developed to discover novel activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), a target in cancer metabolism. This model was used to screen a focused library of tetrahydroquinoline derivatives, leading to the identification of several hit compounds. dovepress.com The design of novel tetrahydroquinoline derivatives with anticancer activity has also been guided by the general pharmacophore of carbonic anhydrase inhibitors, which often feature a sulfonamide group. nih.govresearchgate.net
For this compound, a pharmacophore model could be constructed based on its key chemical features:
An aromatic ring from the quinoline (B57606) system.
A hydrogen bond acceptor from the sulfonyl group.
A hydrophobic region from the saturated portion of the tetrahydroquinoline ring.
This model could be used to screen virtual libraries for compounds with a similar spatial arrangement of these features, potentially leading to the discovery of new molecules with similar biological activities. Hierarchical virtual screening approaches often combine pharmacophore filtering with subsequent molecular docking to refine the hit list and improve the efficiency of identifying promising candidates.
| Feature | Description | Potential Role in Binding |
| Aromatic Ring | The benzene (B151609) ring of the tetrahydroquinoline core. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. |
| Hydrogen Bond Acceptor | The oxygen atoms of the methanesulfonyl group. | Can form crucial hydrogen bonds with hydrogen bond donor residues (e.g., Lys, Arg, Ser) in the active site. |
| Hydrophobic Group | The aliphatic cyclic portion of the tetrahydroquinoline scaffold. | Can engage in hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile) of the target protein. |
| Positive Ionizable | The nitrogen atom of the tetrahydroquinoline ring (if protonated). | Can form ionic interactions or hydrogen bonds. |
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and steric properties of molecules. rsdjournal.orgrsc.org These methods can calculate a wide range of molecular properties, including orbital energies (HOMO, LUMO), electrostatic potential maps, partial atomic charges, and bond orders. This information is invaluable for understanding a molecule's reactivity, stability, and intermolecular interactions at a fundamental level.
While specific DFT studies on this compound are not readily found, research on structurally related compounds demonstrates the utility of this approach. For example, in a study of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, DFT calculations were employed to compute reactivity indices and gain insights into the chemical properties of the molecules, supporting experimental findings. researchgate.net The crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) has been determined, revealing that the heterocyclic ring adopts a half-chair conformation, which provides essential geometric data that can be used as a starting point for quantum chemical calculations. nih.gov
Quantum chemical calculations for this compound could provide:
Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule.
Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the sulfonyl group would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Partial Atomic Charges: Quantifying the charge on each atom, which can be used to parameterize molecular mechanics force fields for more accurate molecular dynamics or docking simulations.
These calculated properties can help rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved potency, selectivity, or pharmacokinetic profiles.
| Calculated Property | Significance |
| Molecular Geometry | Provides the foundational 3D structure for docking and pharmacophore modeling. |
| Electrostatic Potential | Highlights regions likely to engage in electrostatic interactions, such as hydrogen bonding. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, which influences solubility and membrane permeability. |
Analytical Methodologies for Research and Development
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is an indispensable tool for the separation and analysis of "8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline." The principles of chromatography allow for the separation of the target compound from impurities, starting materials, and byproducts, which is essential for both purity assessment and quantitative analysis. nih.gov While specific methods for "this compound" are not extensively documented, established techniques for related tetrahydroquinoline and sulfonamide compounds provide a strong basis for methodology development.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like "this compound." For a hybrid molecule containing the 1,2,3,4-tetrahydroquinoline (B108954) moiety, HPLC analysis has been successfully performed using a C18 reversed-phase column. mdpi.com This approach separates compounds based on their hydrophobicity. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of components with a wide range of polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information and help in peak identification and purity assessment. mdpi.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. While the methanesulfonyl group might decrease volatility, derivatization could be employed if necessary. For the analysis of related compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, GC-MS has been effectively used. researchgate.net A capillary column with a non-polar stationary phase is typically used, and the temperature program is optimized to achieve separation. The mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. For instance, in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives, TLC was used to monitor the reaction's progress. shd-pub.org.rs A silica (B1680970) gel plate is a common stationary phase, and the mobile phase is a solvent system that provides good separation of the spots. Visualization can be achieved under UV light or by using staining reagents.
The following table outlines hypothetical chromatographic conditions that could be adapted for the analysis of "this compound," based on methods for analogous compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | PDA | Purity Assessment, Quantitative Analysis |
| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometer | Impurity Profiling, Identification |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane | UV (254 nm) | Reaction Monitoring, Purity Screening |
Advanced Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are vital for the structural and mechanistic elucidation of "this compound." These methods provide detailed information about the molecular structure, bonding, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural analysis. Both ¹H and ¹³C NMR would be essential. For various tetrahydroquinoline derivatives, detailed NMR spectra have been reported. mdpi.commdpi.comchemicalbook.comchemicalbook.comresearchgate.net In the ¹H NMR spectrum of "this compound," one would expect to see characteristic signals for the aromatic protons, the protons of the saturated heterocyclic ring, and the methyl protons of the sulfonyl group. The chemical shifts, coupling constants, and integration of these signals would provide definitive information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, further confirming its structure. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For various sulfonamides and tetrahydroquinoline derivatives, mass spectrometry has been a key characterization technique. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For "this compound," one would expect to see characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), N-H stretching (if the nitrogen is not fully substituted), and C-H and C=C stretching of the aromatic and aliphatic parts of the molecule. mdpi.com
X-ray Crystallography offers the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of the closely related "1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline" has been determined, revealing that the heterocyclic ring adopts a half-chair conformation. researchgate.netnih.gov Such analysis provides accurate bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's reactivity and properties. researchgate.netnih.gov
The following table summarizes the expected spectroscopic data for "this compound" based on analogous compounds.
| Spectroscopic Method | Expected Key Observations | Information Gained |
| ¹H NMR | Signals for aromatic, aliphatic, and methyl protons with specific chemical shifts and coupling patterns. | Connectivity of atoms, stereochemistry. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule. | Carbon skeleton and chemical environment. |
| Mass Spectrometry (HRMS) | Accurate molecular ion peak and characteristic fragmentation pattern. | Molecular weight, elemental composition, structural fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for S=O, N-H, C-H, and C=C bonds. | Presence of key functional groups. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Definitive molecular structure, conformation, and intermolecular interactions. |
Future Research Directions and Investigative Horizons
Identification of Novel Molecular Targets and Pathways
The tetrahydroquinoline nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, neurotropic, and wound healing properties. nih.govju.edu.samdpi.com The addition of a methanesulfonyl group, a known bioisostere for other functional groups, can significantly modulate a molecule's physicochemical properties, such as solubility and target-binding interactions. mdpi.com Future research should, therefore, focus on elucidating the specific molecular targets and signaling pathways modulated by 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline.
Initial investigative efforts could involve high-throughput screening against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Given that various quinoline (B57606) and tetrahydroquinoline derivatives have shown activity as inhibitors of enzymes like pyruvate (B1213749) kinase M2 (PKM2) and Cholesteryl Ester Transfer Protein (CETP), these represent logical starting points for investigation. mdpi.comnih.gov
Furthermore, untargeted metabolomics and proteomics approaches could be employed to identify novel cellular pathways affected by this compound. By analyzing changes in metabolite and protein expression in response to treatment with this compound, researchers can gain unbiased insights into its mechanism of action and potentially uncover previously unknown therapeutic applications.
Table 1: Potential Molecular Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Areas |
| Kinases | Many quinoline derivatives exhibit kinase inhibitory activity. The sulfonyl group may interact with the ATP-binding site. | Oncology, Inflammatory Diseases |
| GPCRs | The tetrahydroquinoline scaffold is present in numerous GPCR ligands. | Neuroscience, Metabolic Disorders |
| Nuclear Receptors | Structural similarities to known nuclear receptor modulators. | Endocrinology, Oncology |
| Ion Channels | Modulation of ion channels by heterocyclic compounds is a known phenomenon. | Cardiovascular Diseases, Neurology |
| Transferases | Sulfonamide-containing compounds are known to inhibit various transferase enzymes. mdpi.com | Infectious Diseases, Oncology |
Advancements in Sustainable Synthetic Strategies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern medicinal chemistry. Future research into this compound should prioritize the development of sustainable synthetic routes that minimize waste and energy consumption.
Traditional methods for the synthesis of tetrahydroquinolines often involve multi-step procedures with harsh reagents. mdpi.com Greener alternatives that could be explored for the synthesis of this compound include:
Ionic Liquid-Catalyzed Reactions: The use of ionic liquids as both solvent and catalyst can lead to improved reaction rates and easier product isolation. ju.edu.saresearchgate.net
Sonosynthesis: Ultrasound irradiation can promote chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional redox reagents for the synthesis of tetrahydroquinoline derivatives. rsc.org
Visible-Light-Induced Reactions: Photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of complex molecules under mild conditions. acs.orgresearchgate.net
A potential synthetic strategy could involve the initial synthesis of 8-amino-1,2,3,4-tetrahydroisoquinoline, followed by a reaction with methanesulfonyl chloride. prepchem.com Another approach could adapt the synthesis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797), which involves the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with methanesulfonyl chloride in the presence of triethylamine (B128534). nih.gov
Table 2: Comparison of Potential Sustainable Synthetic Methods
| Method | Advantages | Potential Challenges |
| Ionic Liquid Catalysis | Recyclable catalyst/solvent, mild conditions. ju.edu.saresearchgate.net | Cost of ionic liquids, potential product contamination. |
| Sonosynthesis | Increased reaction rates, higher yields. researchgate.net | Specialized equipment required, scalability concerns. |
| Electrochemical Synthesis | Avoids stoichiometric reagents, high selectivity. rsc.org | Electrode passivation, optimization of reaction conditions. |
| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance. acs.orgresearchgate.net | Catalyst cost and stability, quantum yield optimization. |
Prospective for Lead Optimization in Preclinical Drug Discovery
Lead optimization is a critical phase in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.compatsnap.com The this compound scaffold offers multiple avenues for structural modification to improve its drug-like properties.
Structure-activity relationship (SAR) studies will be crucial to guide the optimization process. patsnap.com By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new analogs with improved properties. patsnap.com
Key areas for optimization of the this compound scaffold include:
Substitution on the Aromatic Ring: Introducing various substituents on the benzene (B151609) ring can modulate electronic properties and interactions with the target protein.
Modification of the Tetrahydroquinoline Core: Altering the substitution pattern on the saturated portion of the ring system can influence conformational preferences and metabolic stability.
Bioisosteric Replacement of the Methanesulfonyl Group: Replacing the methanesulfonyl group with other functionalities can fine-tune the compound's polarity and hydrogen bonding capabilities.
The ultimate goal of lead optimization is to develop a preclinical candidate with a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. danaher.com In silico ADMET prediction tools can be utilized early in the optimization process to prioritize compounds with a higher probability of success in later stages of drug development. mdpi.com
Table 3: Key Parameters for Lead Optimization
| Parameter | Optimization Strategy | Desired Outcome |
| Potency | SAR-guided structural modifications, structure-based design. | Increased binding affinity to the target. |
| Selectivity | Introduction of functionalities that exploit differences between target and off-targets. | Minimized off-target effects and improved safety profile. |
| Solubility | Modification of polar surface area, introduction of ionizable groups. | Enhanced bioavailability and formulation feasibility. |
| Metabolic Stability | Blocking sites of metabolism, introducing metabolically stable groups. | Increased in vivo half-life and exposure. |
| Permeability | Optimization of lipophilicity and hydrogen bonding properties. | Improved absorption across biological membranes. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 8-methanesulfonyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde and methylsulfonyl-substituted amines. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids) significantly impact regioselectivity and byproduct formation. For example, intramolecular cyclization under acidic conditions favors tetrahydroquinoline core formation .
- Key Considerations : Monitor intermediates via TLC or HPLC to optimize stepwise reactions. Substituent positions (e.g., methanesulfonyl at C-8) require steric and electronic adjustments to avoid competing pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodology :
- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm for CHSO). C NMR confirms quaternary carbons adjacent to the sulfonyl group (δ 45–50 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the tetrahydroquinoline ring conformation and sulfonyl group orientation .
- Validation : Cross-reference with IR (S=O stretches at 1150–1300 cm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How does the methanesulfonyl group at C-8 influence the compound’s biological activity compared to other substituents?
- Methodology : Evaluate in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition assays). The electron-withdrawing sulfonyl group enhances binding to enzymatic active sites (e.g., tyrosine kinases) by stabilizing charge interactions. Compare with analogs like 8-methyl or 8-fluoro derivatives to isolate substituent effects .
- Data Interpretation : Use dose-response curves (IC/EC) and molecular docking to correlate structure-activity relationships (SAR) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of bifunctional 8-methanesulfonyl-tetrahydroquinoline derivatives?
- Methodology : Employ directing groups (e.g., boronic esters) or transition-metal catalysis (Pd, Cu) to control functionalization at C-2 or C-5 positions. For example, a one-pot tandem approach using Pd(OAc) and ligands (e.g., XPhos) achieves C–H activation at specific sites .
- Troubleshooting : Competing sulfonyl group reactivity may require protecting-group strategies (e.g., silylation) .
Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?
- Methodology : Use DFT calculations (e.g., Gaussian 09) to assess electronic properties (HOMO-LUMO gaps) and ADMET predictors (e.g., SwissADME) for bioavailability, CYP450 interactions, and hERG channel inhibition risks .
- Validation : Compare in silico results with in vivo toxicity studies (e.g., rodent LD) and metabolic stability assays (microsomal half-life) .
Q. What experimental evidence resolves contradictions in reported bioactivity data for sulfonyl-substituted tetrahydroquinolines?
- Methodology : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Meta-analyses of published IC values can identify outliers due to assay variability (e.g., endotoxin contamination) .
- Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain-specific efflux pumps; use isogenic mutant strains to isolate resistance mechanisms .
Q. How does the crystal structure of this compound inform its supramolecular interactions in solid-state formulations?
- Methodology : Analyze X-ray diffraction data (e.g., CCDC entries) to identify hydrogen-bonding networks (e.g., sulfonyl oxygen interactions with amine protons) and π-stacking between aromatic rings. Compare with analogs like 1-tosyl derivatives to assess packing efficiency .
- Application : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts and predict solubility/stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
